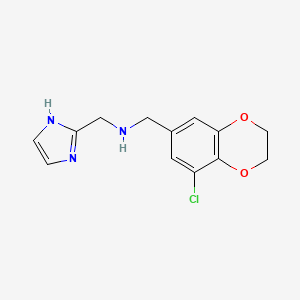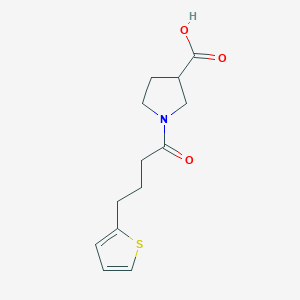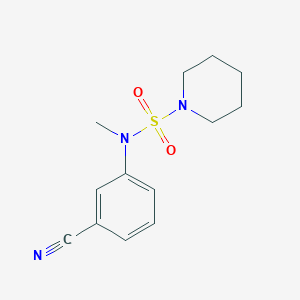
N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine, also known as CPI-1189, is a novel compound with potential therapeutic applications. It belongs to the class of indolizine derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. It also has affinity for several other receptors, including the alpha-2 adrenergic receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the release of glutamate, which may be beneficial in the treatment of substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine has several advantages for use in lab experiments. It has a high affinity for several receptors, which makes it a useful tool for studying the effects of receptor activation. It also has a relatively long half-life, which allows for prolonged exposure in experiments.
One limitation of N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is its complex synthesis, which may limit its availability for use in lab experiments. It also has a relatively low potency compared to other compounds, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine. One area of interest is its potential use in the treatment of substance abuse disorders. It has been shown to decrease the release of glutamate, which may be beneficial in the treatment of addiction.
Another area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine in the treatment of psychiatric disorders. It has been found to have antipsychotic, antidepressant, and anxiolytic effects, which may make it a useful tool in the treatment of these disorders.
Overall, N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is a novel compound with potential therapeutic applications. Its complex synthesis and relatively low potency may limit its usefulness in certain experimental settings, but its broad range of pharmacological activities and potential therapeutic applications make it an interesting area of study for future research.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is a complex process that involves several steps. The first step is the synthesis of 1-cyclopropylpyrrolidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine to yield N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine.
Applications De Recherche Scientifique
N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine has been extensively studied for its potential therapeutic applications. It has been found to have a broad range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been studied for its potential use in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-2-8-17-10-7-14(15(17)3-1)16-12-6-9-18(11-12)13-4-5-13/h12-16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSGAJJBJCECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC3CCN(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568905.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568929.png)

![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7568948.png)
![2-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propanoic acid](/img/structure/B7568952.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7568960.png)

![5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid](/img/structure/B7568974.png)
![1-cyclopropyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B7568982.png)

![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)